molecular formula C12H8N2O2 B1384359 5-(1,3-Benzoxazol-2-yl)-2-pyridinol CAS No. 54627-93-9

5-(1,3-Benzoxazol-2-yl)-2-pyridinol

Cat. No. B1384359
CAS RN: 54627-93-9
M. Wt: 212.2 g/mol
InChI Key: WBFJUDPHTWHSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, Kumar and co-authors demonstrated a β-carboline scaffold consisting of benzoxazole synthesis by the reaction between 1-formyl-9H-pyrido[3,4-b]indole and 2-aminophenol catalyzed by nano-ZnO using DMF as a solvent at 100 °C .


Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For compound 1 there are twelve possible conformers and tautomers .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity .

Scientific Research Applications

Pharmaceutical Research

Benzoxazole derivatives, including compounds like “5-(1,3-Benzoxazol-2-yl)-2-pyridinol”, are often explored for their potential pharmaceutical applications due to their diverse biological activities. They have been studied for antimicrobial properties against various pathogens, including fungi such as A. niger and C. albicans .

Material Science

In material science, benzoxazole compounds can be utilized for creating photochromic materials that exhibit luminescent properties . These materials can change color when exposed to light, which has potential applications in smart windows, glasses, and optical data storage.

Organic Synthesis

Benzoxazole derivatives are also valuable intermediates in organic synthesis. They can be synthesized through various methods, such as condensation reactions involving 2-aminophenol and aromatic aldehydes . This versatility makes them useful for constructing complex organic molecules.

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 .

properties

IUPAC Name

5-(1,3-benzoxazol-2-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-11-6-5-8(7-13-11)12-14-9-3-1-2-4-10(9)16-12/h1-7H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFJUDPHTWHSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CNC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654635
Record name 5-(1,3-Benzoxazol-2(3H)-ylidene)pyridin-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54627-93-9
Record name 5-(1,3-Benzoxazol-2(3H)-ylidene)pyridin-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-Benzoxazol-2-yl)-2-pyridinol
Reactant of Route 2
Reactant of Route 2
5-(1,3-Benzoxazol-2-yl)-2-pyridinol
Reactant of Route 3
Reactant of Route 3
5-(1,3-Benzoxazol-2-yl)-2-pyridinol
Reactant of Route 4
Reactant of Route 4
5-(1,3-Benzoxazol-2-yl)-2-pyridinol
Reactant of Route 5
Reactant of Route 5
5-(1,3-Benzoxazol-2-yl)-2-pyridinol
Reactant of Route 6
Reactant of Route 6
5-(1,3-Benzoxazol-2-yl)-2-pyridinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.